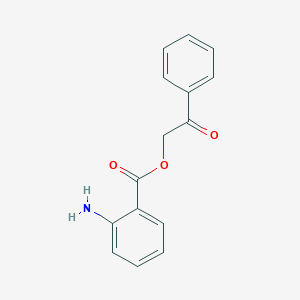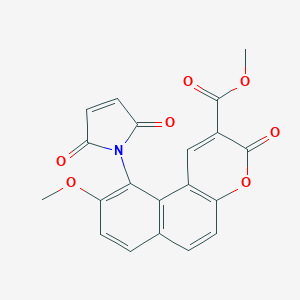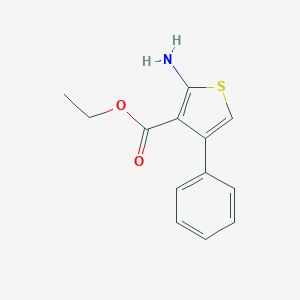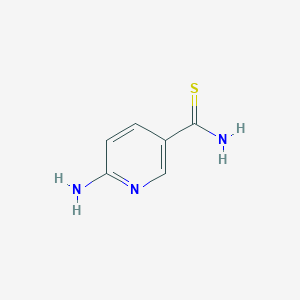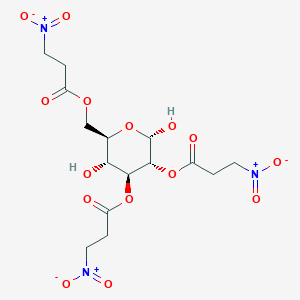
Corollin
説明
Corollin is a naturally occurring compound found in plants, fungi, and bacteria. It is a small molecule that is capable of binding to certain proteins and enzymes in the body, leading to a variety of physiological and biochemical effects. Corollin has been studied extensively in the laboratory, with a number of potential applications in both medical and industrial fields. In
科学的研究の応用
Translational Research and Nursing Science : This paper discusses the importance of translating basic healthcare science research into clinical practice, a field known as translational research. Nurse scientists use data from clinical settings to inform their research, emphasizing the practical application of scientific findings (Grady, 2010).
Circuit Partitioning for Logic Synthesis : In this study, a method for circuit partitioning based on reconvergent fan-out analysis is introduced. The concept of a 'corolla', defined as a set of overlapping reconvergent fan-out regions, is used for resynthesizing circuits, showing improvements in various benchmarks (Dey, Brglez, & Kedem, 1991).
Electronically Controlled Engine Test-bed Design : This paper describes the design of an automobile engine electronic control simulation test-bed, using a Toyota Corolla 5A-FE engine. The test-bed is useful for research and training in automotive electronic control theory and fault diagnosis (Zhao Wen-long, 2010).
Pollen Transfer Efficiency in Campanula punctata : The study investigates how larger corolla width in Campanula punctata flowers, pollinated by Bombus diversus, increases male reproductive success, demonstrating a natural selection mechanism related to pollinators (Kobayashi, Inoue, & Kato, 1997).
Plant Hormones and Corolla Growth : This research explores the role of plant hormones in the growth of the corolla of Gaillardia grandiflora ray flowers. The study finds that gibberellin activity is key to corolla growth, with minimal involvement of multiple hormone interactions (Koning, 1984).
Ethylene Evolution and Senescence in Morning-Glory Flower Tissue : This paper examines the relationship between senescence and ethylene production in morning-glory flowers. The study uses corolla rib segments to investigate how ethylene generation is part of the aging process in flower tissue (Kende & Hanson, 1976).
CD2-rich Compartment at the Outer Edge of the Immunological Synapse : The study found a 'CD2 corolla' at the edge of the immunological synapse in human T cells, which amplifies active phosphorylated kinases over T cell receptor alone, suggesting its role in boosting and integrating signals in immune responses (Demetriou et al., 2020).
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,6-dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O15/c19-9(1-4-16(24)25)30-7-8-12(22)13(32-10(20)2-5-17(26)27)14(15(23)31-8)33-11(21)3-6-18(28)29/h8,12-15,22-23H,1-7H2/t8-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHIJIKPDBEMSE-WMNSZERYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979697 | |
| Record name | 2,3,6-Tris-O-(3-nitropropanoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63461-31-4 | |
| Record name | α-D-Glucopyranose, 2,3,6-tris(3-nitropropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63461-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Glucopyranose, 2,3,6-tris(3-nitropropanoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063461314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Tris-O-(3-nitropropanoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Corollin and where is it found?
A: Corollin is a naturally occurring compound identified as a 3-nitropropanoyl-d-glucopyranose. It was first discovered in the plant Coronilla varia [] and later isolated from Indigofera carlesii, a plant traditionally used in Chinese medicine [].
Q2: Why is Corollin considered significant in the context of Indigofera carlesii?
A: Research indicates that Corollin, along with two other compounds, 3-nitropropionic acid and coronarian, is likely responsible for the toxicity observed with Indigofera carlesii []. This discovery is crucial as Indigofera carlesii is often used as a substitute for the traditional Chinese medicine "Shandougen." Understanding the toxicity profile of Indigofera carlesii is vital for ensuring its safe use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



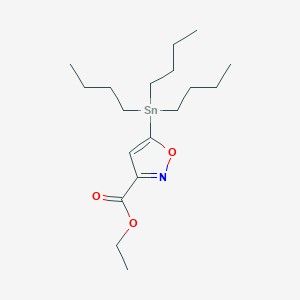
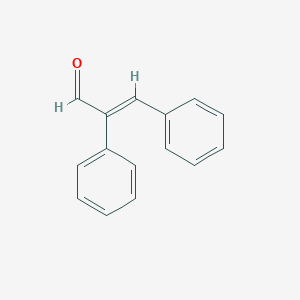
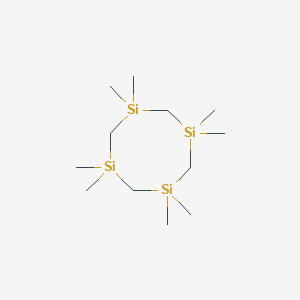
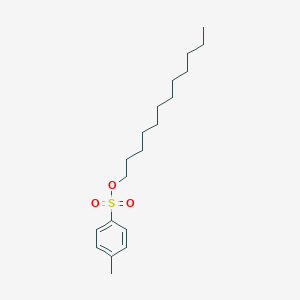

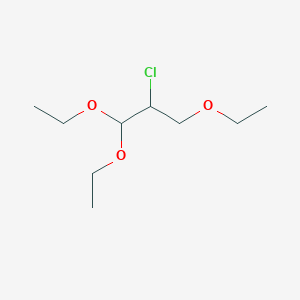

![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
